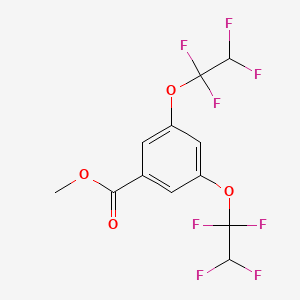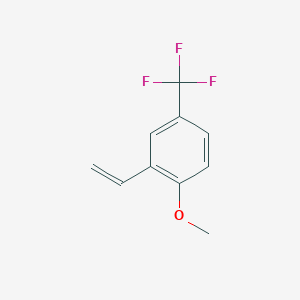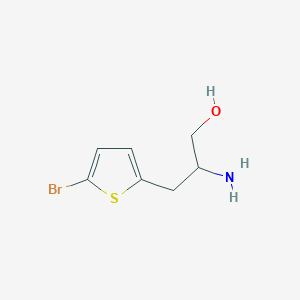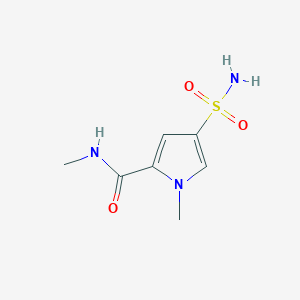
3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high stability and bioavailability, making them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
Vorbereitungsmethoden
The synthesis of 3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One efficient synthetic route involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their fluorinated derivatives upon treatment with trimethylsilyl fluoride (TMSCF3) and a fluoride source . Another method involves the use of trifluoromethylation reactions, where the trifluoromethyl group is introduced into the cyclobutane ring .
Analyse Chemischer Reaktionen
3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its fluorine atoms. The strong electronegativity of fluorine can influence the compound’s binding affinity and stability with target molecules. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. While both compounds are fluorinated cyclobutane derivatives, the presence of different fluorine substituents can lead to variations in their chemical properties and applications . For instance, 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has been studied for its potential therapeutic applications due to its unique chemical properties .
Conclusion
3-Fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid is a valuable fluorinated compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties, such as high stability and bioavailability, make it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C6H8F2O2 |
|---|---|
Molekulargewicht |
150.12 g/mol |
IUPAC-Name |
3-fluoro-3-(fluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F2O2/c7-3-6(8)1-4(2-6)5(9)10/h4H,1-3H2,(H,9,10) |
InChI-Schlüssel |
TZSIRJNIKFNWFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(CF)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride](/img/structure/B13597644.png)
